molecular formula C5H7BN2O3 B11921268 (4-Methoxypyrimidin-2-yl)boronic acid

(4-Methoxypyrimidin-2-yl)boronic acid

Cat. No.: B11921268
M. Wt: 153.93 g/mol
InChI Key: YPTJPHPBMLOGPG-UHFFFAOYSA-N
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Description

(4-Methoxypyrimidin-2-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a methoxy group at the fourth position and a boronic acid group at the second position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyrimidin-2-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the reaction of 4-methoxypyrimidine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-Methoxypyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling reactions, the palladium catalyst plays a crucial role in the transmetalation step, where the boronate ester reacts with the palladium complex to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxypyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its

Properties

Molecular Formula

C5H7BN2O3

Molecular Weight

153.93 g/mol

IUPAC Name

(4-methoxypyrimidin-2-yl)boronic acid

InChI

InChI=1S/C5H7BN2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3,9-10H,1H3

InChI Key

YPTJPHPBMLOGPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=N1)OC)(O)O

Origin of Product

United States

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